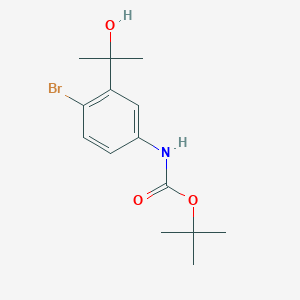

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a brominated phenyl ring with a hydroxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate typically involves the reaction of 4-bromo-3-(2-hydroxypropan-2-yl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-bromo-3-(2-hydroxypropan-2-yl)aniline+tert-butyl chloroformateEt3Ntert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of various substituted phenyl carbamates.

Oxidation: Formation of ketones.

Reduction: Formation of alkanes.

Scientific Research Applications

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

Material Science: May be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate would depend on its specific application. In general, the compound can act as a protecting group for amines in organic synthesis, preventing unwanted reactions at the amine site. The hydroxypropan-2-yl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl (3-hydroxypropyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.

Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate: Another brominated carbamate with different ring structure.

Biological Activity

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate, with the CAS number 2352871-45-3, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

- Molecular Formula : C14H20BrNO3

- Molecular Weight : 330.22 g/mol

- Purity : >98%

This compound exhibits several biological activities primarily through interactions with cellular pathways and molecular targets. The compound's mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. This inhibition can lead to changes in cellular metabolism and signaling pathways.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, potentially leading to upregulation or downregulation of target genes.

- Cellular Effects : The compound affects cellular functions, including cell proliferation and apoptosis, depending on the concentration and exposure time.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may offer neuroprotective effects against oxidative stress-induced damage in neuronal cells. For instance, it has been observed to reduce cell death in astrocytes exposed to harmful stimuli, suggesting its potential for therapeutic applications in conditions like Alzheimer's disease .

Study 1: Neuroprotective Efficacy

A study published in Neuroscience Letters explored the neuroprotective effects of this compound on astrocytes under oxidative stress conditions. The results indicated that the compound significantly reduced markers of cell death and inflammation, supporting its potential use in neurodegenerative disease therapies .

Study 2: Enzyme Inhibition Profile

Another research article investigated the enzyme inhibition profile of this compound. It was found to inhibit specific kinases involved in cell signaling pathways, which could be beneficial in treating diseases characterized by dysregulated signaling .

Applications in Research

The unique properties of this compound make it a valuable tool in various research areas:

- Pharmaceutical Development : Its potential as a neuroprotective agent positions it as a candidate for drug development aimed at treating neurodegenerative diseases.

- Biochemical Research : The compound's ability to modulate enzyme activity makes it useful for studying biochemical pathways and cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Activity |

|---|---|---|

| This compound | 2352871-45-3 | Neuroprotective, Antioxidant |

| Tert-butyl (4-hydroxyphenyl)carbamate | 394378 | Antioxidant |

| Tert-butyl carbamate | 4248-19-5 | General biochemical applications |

Properties

IUPAC Name |

tert-butyl N-[4-bromo-3-(2-hydroxypropan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)16-9-6-7-11(15)10(8-9)14(4,5)18/h6-8,18H,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSAGDMAZKFPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.